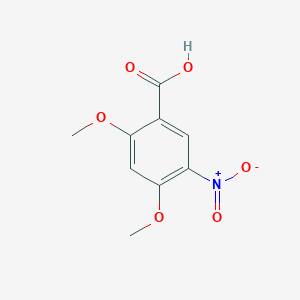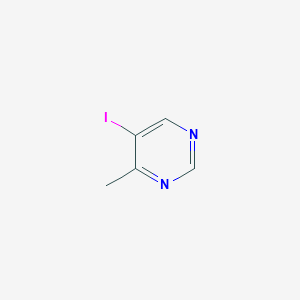
4-Methylpiperazin-2-one
Overview
Description
4-Methylpiperazin-2-one is an organic compound belonging to the class of piperazines. It is characterized by a piperazine ring with a methyl group attached to the nitrogen atom at the fourth position and a carbonyl group at the second position. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals and organic synthesis.
Mechanism of Action
Target of Action
The primary targets of 4-Methylpiperazin-2-one are Candidapepsin-2 in yeast and Cathepsin L2 in humans . These enzymes play crucial roles in protein degradation and turnover, and are involved in various biological processes.
Mode of Action
It is known that the compound interacts with these enzymes, potentially altering their activity .
Biochemical Pathways
It is known that the compound can influence the activity of enzymes involved in protein degradation and turnover . This could potentially affect multiple biochemical pathways downstream, altering cellular processes and functions.
Result of Action
It is known that the compound can influence the activity of certain enzymes, which could potentially lead to alterations in protein degradation and turnover . This could have various effects on cellular processes and functions.
Biochemical Analysis
Biochemical Properties
4-Methylpiperazin-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as candidapepsin-2 and cathepsin L2 . These interactions are crucial for its biochemical activity, as they influence various metabolic pathways and cellular processes. The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity and affecting downstream biochemical reactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been shown to exhibit anti-inflammatory and anticancer properties . In cellular models, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby modulating inflammatory responses . Additionally, it has been found to inhibit the growth of cancer cells by interfering with the epidermal growth factor receptor (EGFR) signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. It binds to the active sites of enzymes like candidapepsin-2 and cathepsin L2, inhibiting their activity . This inhibition leads to a cascade of biochemical events that result in the modulation of various cellular processes. Additionally, this compound affects gene expression by altering the transcriptional activity of specific genes involved in inflammation and cancer progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it maintains its anti-inflammatory and anticancer properties, with consistent effects on cellular signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, it exhibits significant anti-inflammatory and anticancer activities without causing adverse effects . At higher doses, it may lead to toxicity and adverse effects such as liver and kidney damage . The threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for its biotransformation and elimination from the body. The compound’s interactions with cytochrome P450 enzymes play a crucial role in its metabolism, affecting its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes via active and passive transport mechanisms . Once inside the cells, it binds to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is determined by its affinity for different cellular compartments and its interactions with cellular transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s targeting signals and post-translational modifications direct it to specific subcellular compartments, ensuring its proper localization and function. These localization patterns are essential for its role in modulating cellular processes and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This aza-Michael addition reaction leads to the formation of the piperazine ring .
Industrial Production Methods: Industrial production of this compound often involves the cyclodehydration of diethanolamine and methylamine at high pressure and temperature. This method is efficient and yields the desired compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: 4-Methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperazines .
Scientific Research Applications
4-Methylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-nociceptive effects.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
N-Methylpiperazine: Similar in structure but lacks the carbonyl group at the second position.
4-Methylpiperazine: Similar but without the carbonyl group.
1-Methylpiperazine: Another structural isomer with different substitution patterns.
Uniqueness: 4-Methylpiperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its carbonyl group at the second position makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
4-methylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-7-3-2-6-5(8)4-7/h2-4H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIZTDNKHOCNAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30547170 | |
| Record name | 4-Methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34770-60-0 | |
| Record name | 4-Methylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30547170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3-oxopiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




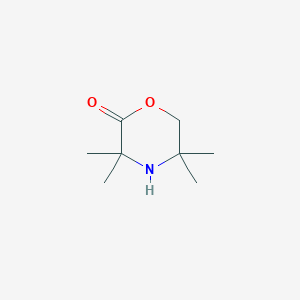
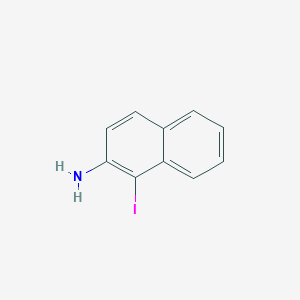
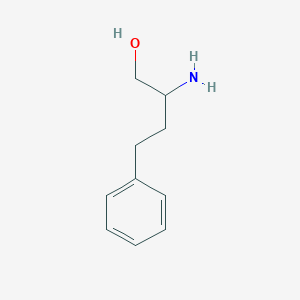
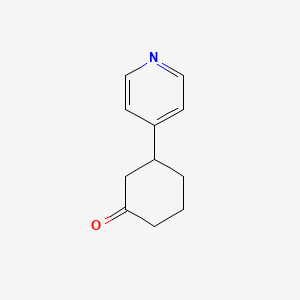


![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1314217.png)
